molecular formula C13H13NO2S B6417694 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide CAS No. 1060198-83-5

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B6417694
CAS No.: 1060198-83-5
M. Wt: 247.31 g/mol
InChI Key: YJKKONGIJDSOIR-UHFFFAOYSA-N
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Description

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features both phenoxy and thiophene groups The phenoxy group is known for its aromatic properties, while the thiophene group is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of phenoxyacetic acid with thiophen-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophen-3-ylmethylamine derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: Lacks the thiophene group, making it less versatile in terms of chemical reactivity.

    Thiophen-3-ylmethylamine: Lacks the phenoxy group, limiting its potential biological activities.

    Phenoxyacetic acid: A precursor in the synthesis of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide but lacks the amide functionality.

Uniqueness

This compound is unique due to the presence of both phenoxy and thiophene groups, which confer a combination of aromatic and heterocyclic properties. This dual functionality enhances its potential for diverse chemical reactions and biological activities .

Properties

IUPAC Name

2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(14-8-11-6-7-17-10-11)9-16-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKKONGIJDSOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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